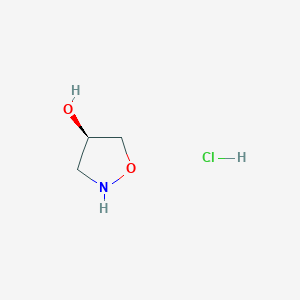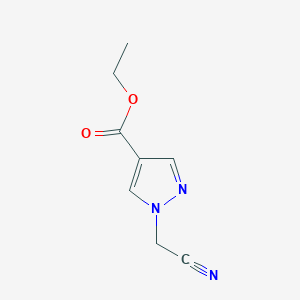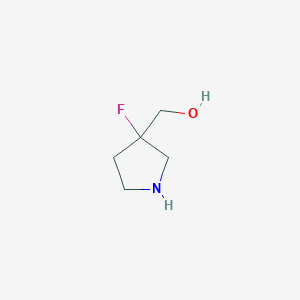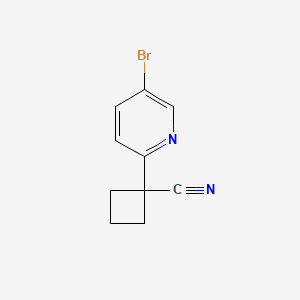
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile
Descripción general
Descripción
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family of heterocyclic organic compounds . It has a molecular formula of C11H9BrN2 and a molecular weight of 249.11 .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile consists of a bromine atom attached to the 5th carbon of the indole ring, two methyl groups attached to the 1st and 3rd carbon of the indole ring, and a carbonitrile group attached to the 7th carbon of the indole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile were not found in the search results, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile has a predicted boiling point of 374.4±37.0 °C and a predicted density of 1.45±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, such as “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .
Biologically Active Compounds
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body . They show various biologically vital properties .
Anticorrosion, Antimicrobial, and Antioxidant Attributes
The compound “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile” has been synthesized and characterized for its anticorrosion, antimicrobial, and antioxidant attributes . This opens up potential applications, potentially bridging biomedical therapeutics and industrial applications .
Anticancer Agents
Indole derivatives, including “5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile”, have been designed and synthesized as new and potent anticancer agents . These compounds can improve cancer treatments .
Versatile Building Blocks in Synthesis
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . They are substrates for asymmetric dearomatisation and polymers and composite materials with energy storage and biomedical applications .
Rapid Generation of Trisubstituted Indole Libraries
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This approach allows for the rapid generation of trisubstituted indole libraries .
Direcciones Futuras
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the therapeutic potential of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile and other indole derivatives.
Propiedades
IUPAC Name |
5-bromo-1,3-dimethylindole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYIODDQHINSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)Br)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




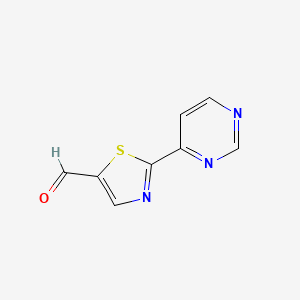
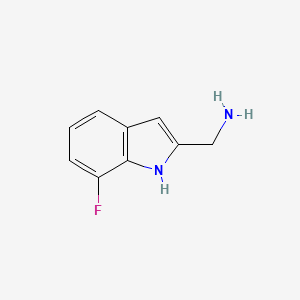
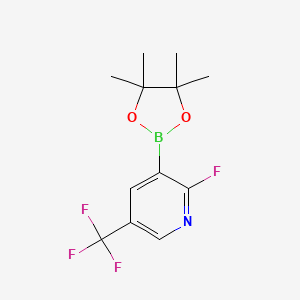
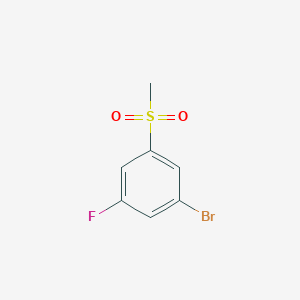
![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)
